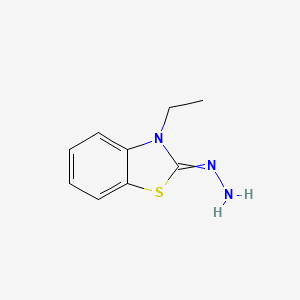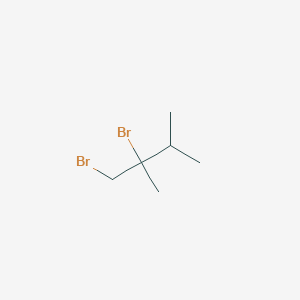
1,2-Dibromo-2,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-2,3-dimethylbutane is an organobromine compound with the molecular formula C6H12Br2. It is a derivative of butane, where two bromine atoms are attached to the first and second carbon atoms, and two methyl groups are attached to the second and third carbon atoms. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2,3-dimethylbutane can be synthesized through the bromination of 2,3-dimethylbutane. The reaction typically involves the addition of bromine (Br2) to 2,3-dimethylbutane in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the butane molecule .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-2,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or methanol.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products include alcohols or ethers, depending on the nucleophile used.
Elimination: Alkenes such as 2,3-dimethyl-1-butene or 2,3-dimethyl-2-butene are formed.
Oxidation: Products include carboxylic acids or ketones.
Applications De Recherche Scientifique
1,2-Dibromo-2,3-dimethylbutane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It is studied for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 1,2-dibromo-2,3-dimethylbutane involves its reactivity with nucleophiles and bases. The bromine atoms in the compound are highly reactive and can be easily substituted or eliminated under appropriate conditions. The molecular targets include carbon atoms adjacent to the bromine atoms, leading to the formation of new bonds or the creation of double bonds through elimination reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromo-2,3-dimethylbutane: Another dibromo derivative of butane with bromine atoms on the second and third carbon atoms.
1,2-Dibromo-3,3-dimethylbutane: A similar compound with a different arrangement of bromine and methyl groups.
1,2-Dibromo-1,1,2,2-tetramethylethane: A compound with a similar structure but different carbon backbone
Uniqueness
1,2-Dibromo-2,3-dimethylbutane is unique due to its specific arrangement of bromine and methyl groups, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various chemical reactions and industrial applications .
Propriétés
Numéro CAS |
29916-45-8 |
|---|---|
Formule moléculaire |
C6H12Br2 |
Poids moléculaire |
243.97 g/mol |
Nom IUPAC |
1,2-dibromo-2,3-dimethylbutane |
InChI |
InChI=1S/C6H12Br2/c1-5(2)6(3,8)4-7/h5H,4H2,1-3H3 |
Clé InChI |
ZUUWMYZAMGXEKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


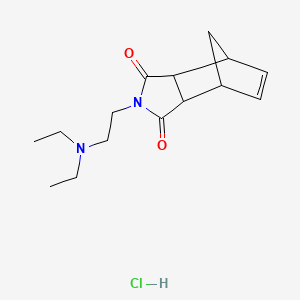
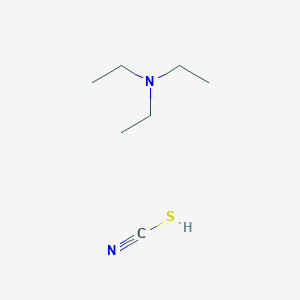
![methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14681734.png)
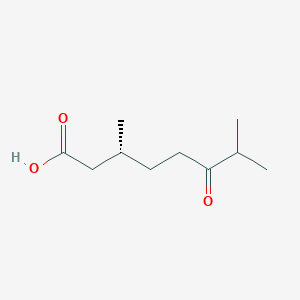
![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
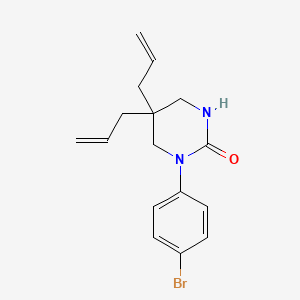

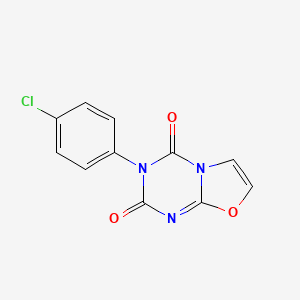
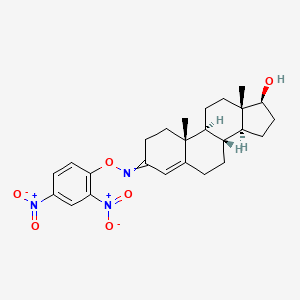
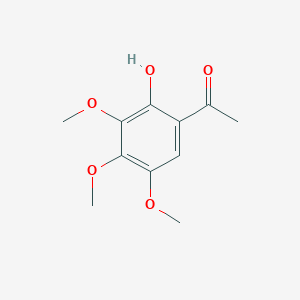
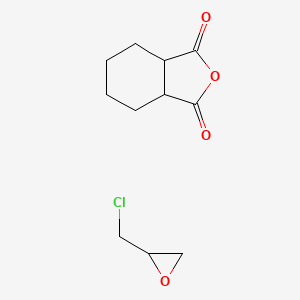
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)

